2,6-Dimethoxybiphenyl
Overview
Description
2,6-Dimethoxybiphenyl is an organic compound with the molecular formula C14H14O2. It is a derivative of biphenyl, where two methoxy groups are attached to the 2nd and 6th positions of the biphenyl structure. This compound is known for its stability and is used in various chemical reactions and industrial applications.
Synthetic Routes and Reaction Conditions:
Methylation of 2,6-Dihydroxybiphenyl: One common method involves the methylation of 2,6-dihydroxybiphenyl using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Deamination of Tetrazotized o-Dianisidine: Another method involves the deamination of tetrazotized o-dianisidine with alcohol, which yields this compound.
Industrial Production Methods: Industrial production often involves large-scale methylation processes using dimethyl sulfate due to its efficiency and cost-effectiveness. The reaction is typically carried out under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,6-Dimethoxybiphenyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield biphenyl derivatives with different functional groups.
Substitution: It participates in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products Formed:
Oxidation: Quinones and other oxygenated biphenyl derivatives.
Reduction: Various biphenyl derivatives with altered functional groups.
Substitution: Halogenated, nitrated, or sulfonated biphenyl compounds.
Scientific Research Applications
2,6-Dimethoxybiphenyl is utilized in various scientific research applications:
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic applications, including its role in drug development.
Industry: Employed in the production of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
As a ligand, 2,6-dimethoxybiphenyl interacts with metal catalysts, influencing the stereochemistry and regioselectivity of metal-catalyzed reactions. This interaction enhances the efficiency and selectivity of catalytic processes, making it a valuable component in various chemical reactions .
Comparison with Similar Compounds
- 2,6-Dihydroxybiphenyl
- 2,6-Dimethylbiphenyl
- 2,6-Dichlorobiphenyl
Uniqueness: 2,6-Dimethoxybiphenyl is unique due to its methoxy groups, which provide electron-donating properties. This enhances its reactivity in electrophilic aromatic substitution reactions and its effectiveness as a ligand in catalytic processes. Compared to its analogs, it offers distinct advantages in terms of stability and reactivity.
Properties
IUPAC Name |
1,3-dimethoxy-2-phenylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-15-12-9-6-10-13(16-2)14(12)11-7-4-3-5-8-11/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZBRKLFMRHHMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358758 | |
Record name | 2,6-dimethoxybiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13732-86-0 | |
Record name | 2,6-dimethoxybiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.